Ethyl 3-hydrazinylidene-2-oxohexanoate
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Overview
Description
Ethyl 3-hydrazinylidene-2-oxohexanoate is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidene group attached to an oxohexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydrazinylidene-2-oxohexanoate can be synthesized through the reaction of ethyl 3-oxohexanoate with hydrazine hydrate. The reaction typically occurs under reflux conditions in an ethanol solvent. The reaction mixture is heated to facilitate the formation of the hydrazone derivative. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydrazinylidene-2-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazone derivatives.
Scientific Research Applications
Ethyl 3-hydrazinylidene-2-oxohexanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-hydrazinylidene-2-oxohexanoate involves its interaction with molecular targets, such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
- Ethyl 3-oxohexanoate
- Ethyl 3-hydrazinylidene-2-oxobutanoate
- Ethyl 3-hydrazinylidene-2-oxopentanoate
Comparison: Ethyl 3-hydrazinylidene-2-oxohexanoate is unique due to its specific hydrazone structure, which imparts distinct reactivity and biological activity compared to similar compounds. Its longer carbon chain provides different physicochemical properties, such as solubility and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
143209-18-1 |
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Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
ethyl 3-hydrazinylidene-2-oxohexanoate |
InChI |
InChI=1S/C8H14N2O3/c1-3-5-6(10-9)7(11)8(12)13-4-2/h3-5,9H2,1-2H3 |
InChI Key |
JOLIUSLMYHJLSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NN)C(=O)C(=O)OCC |
Origin of Product |
United States |
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